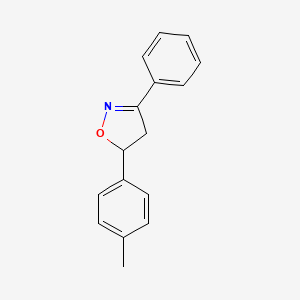
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is a heterocyclic compound that contains an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure includes a 4,5-dihydro isoxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with phenylacetylene in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to generate the nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of isoxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole, 3-bromo-4,5-dihydro-5-(4-methylphenyl)-: Similar structure with a bromine atom at the 3-position.
Isoxazole, 4,5-dihydro-5-(4-hydroxyphenyl)-3-phenyl-: Similar structure with a hydroxy group at the 4-position.
Uniqueness
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a 4-methylphenyl and a phenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
20821-95-8 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Clave InChI |
BRGWIFDBLRDAAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



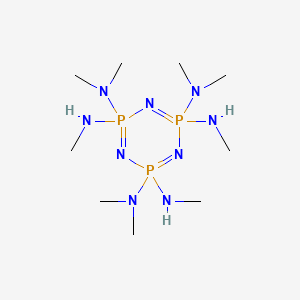


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

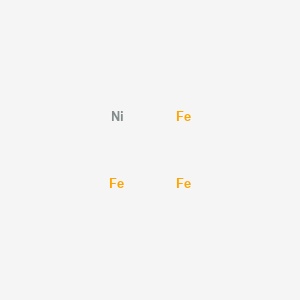
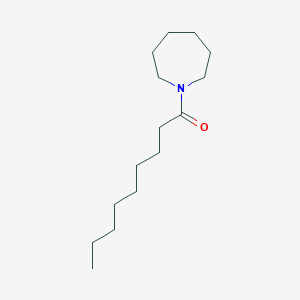
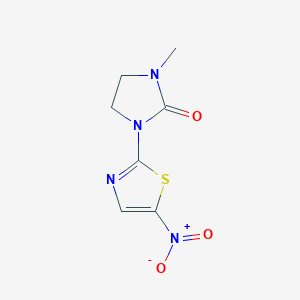


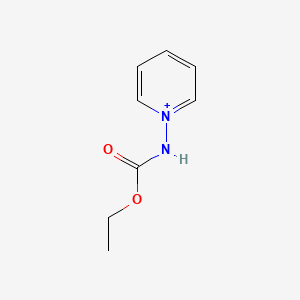

![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
